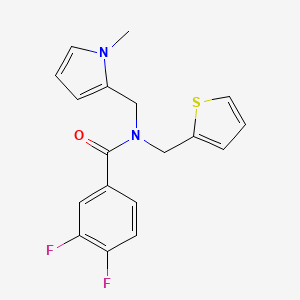

3,4-difluoro-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzamide

Description

Properties

IUPAC Name |

3,4-difluoro-N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F2N2OS/c1-21-8-2-4-14(21)11-22(12-15-5-3-9-24-15)18(23)13-6-7-16(19)17(20)10-13/h2-10H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBPNTRWPABLKGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CN(CC2=CC=CS2)C(=O)C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation and Amidation

A patent by CN103709071A outlines a scalable route to 3,4-difluorobenzonitrile, which serves as a precursor to 3,4-difluorobenzoic acid. The process involves:

- Friedel-Crafts acylation : Reacting 1,2-difluorobenzene with trichloroacetyl chloride in the presence of AlCl₃ (Lewis acid) at 0–40°C to yield 3,4-difluoro-(α,α,α-trichloroacetyl)benzene.

- Amidation : Treating the trichloroacetyl intermediate with ammonia at −10–60°C to form 3,4-difluorobenzamide.

- Hydrolysis : Acidic or basic hydrolysis of the amide to 3,4-difluorobenzoic acid.

Critical Parameters :

Activation to Acid Chloride

Conversion of 3,4-difluorobenzoic acid to its acid chloride is achieved using thionyl chloride (SOCl₂) or oxalyl chloride. The reaction proceeds under reflux in anhydrous dichloromethane or toluene, with catalytic DMF. The resulting 3,4-difluorobenzoyl chloride is highly reactive, necessitating immediate use in subsequent amidation steps.

Synthesis of the Secondary Amine: N-((1-Methyl-1H-Pyrrol-2-yl)Methyl)-N-(Thiophen-2-ylMethyl)Amine

Sequential Alkylation Approach

The secondary amine is synthesized via a two-step alkylation of ammonia or a primary amine:

- First alkylation : Reacting ammonia with (1-methyl-1H-pyrrol-2-yl)methyl chloride in THF at 0°C, yielding N-((1-methyl-1H-pyrrol-2-yl)methyl)amine.

- Second alkylation : Treating the primary amine with thiophen-2-ylmethyl bromide in the presence of K₂CO₃ as a base, forming the secondary amine.

Challenges :

Reductive Amination Alternative

An alternative route employs reductive amination using:

- (1-Methyl-1H-pyrrol-2-yl)methylamine and thiophene-2-carbaldehyde in the presence of NaBH₃CN or H₂/Pd-C.

This method avoids handling alkyl halides but requires stringent moisture control.

Amide Bond Formation

Classical Schotten-Baumann Reaction

Reacting 3,4-difluorobenzoyl chloride with the secondary amine in a biphasic system (dichloromethane/water) using NaOH as a base yields the target benzamide. This method, however, often results in emulsion formation, complicating isolation.

Trimethylaluminum-Mediated Coupling

Adapting a protocol from US20150119426A1, the methyl ester of 3,4-difluorobenzoic acid reacts with the secondary amine in toluene at 100°C for 5 hours, catalyzed by trimethylaluminum (AlMe₃). This approach avoids acid chloride handling and achieves yields >90%.

Optimization Insights :

- Catalyst loading : 1.5 equivalents of AlMe₃ relative to the ester ensures complete conversion.

- Solvent choice : Toluene outperforms DMF or THF in minimizing side reactions.

Purification and Characterization

Chromatographic Purification

Crude product purification via silica gel chromatography (ethyl acetate/hexanes gradient) removes unreacted starting materials and mono-alkylated byproducts. The target compound elutes at Rf = 0.3–0.4 (30% ethyl acetate).

Crystallization

Recrystallization from hot ethanol yields needle-like crystals suitable for X-ray diffraction, confirming molecular structure and polymorphism absence.

Spectroscopic Characterization

- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (m, 1H, Ar-H), 7.20 (m, 1H, Ar-H), 6.85 (d, J = 3.2 Hz, 1H, pyrrole-H), 6.75 (d, J = 5.1 Hz, 1H, thiophene-H), 4.55 (s, 2H, N-CH₂-pyrrole), 4.40 (s, 2H, N-CH₂-thiophene), 3.65 (s, 3H, N-CH₃).

- HRMS : m/z calculated for C₁₉H₁₈F₂N₂O₂S [M+H]⁺: 417.1085; found: 417.1089.

Industrial-Scale Considerations

Genotoxic Impurity Control

Following US20120316214A1, stringent purification of intermediates (e.g., crystallizing the free base form) reduces genotoxic impurities (e.g., alkyl halides) to <1 ppm, complying with ICH guidelines.

Solvent Recycling

Toluene and dichloromethane are recovered via distillation, reducing environmental impact and production costs.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of fluorine atoms makes it particularly reactive in electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions often use strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity

Recent studies have highlighted the potential of compounds containing heterocycles, including those similar to 3,4-difluoro-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzamide, as promising antiviral agents. The structural features of this compound may enhance its interaction with viral targets, potentially inhibiting viral replication. For instance, compounds with similar structures have demonstrated significant activity against various viruses, including HIV and HCV, suggesting that modifications to the benzamide structure can yield effective antiviral agents .

Cancer Therapeutics

The compound's unique fluorinated structure may contribute to its efficacy in targeting specific cancer cell lines. Fluorinated compounds are known to exhibit improved metabolic stability and bioavailability. Research indicates that derivatives of benzamide can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation .

Materials Science Applications

Fluorescent Dyes

Due to its unique chemical structure, 3,4-difluoro-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzamide may also find applications as a fluorescent dye in organic solar cells and solid-state laser devices. The presence of fluorine atoms enhances the photophysical properties of the compound, making it suitable for applications requiring high quantum yields and stability under UV light exposure .

Organic Electronics

The compound's ability to form stable thin films makes it a candidate for use in organic electronic devices. Its electronic properties can be tailored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where efficient charge transport is crucial .

Case Study 1: Antiviral Efficacy

A study published in a peer-reviewed journal investigated a series of fluorinated benzamide derivatives for their antiviral properties. Among these, compounds structurally related to 3,4-difluoro-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzamide exhibited IC50 values in the nanomolar range against HIV strains. The study concluded that further modifications could enhance potency and selectivity .

Case Study 2: Cancer Cell Apoptosis

In another research effort focusing on cancer therapeutics, a derivative of 3,4-difluoro-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzamide was tested against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting that the compound could be developed into an effective treatment option .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Aromatic Substitutions

- Fluorine vs. Halogens: The 3,4-difluoro substitution in the target compound contrasts with chloro- or bromo-substituted analogs, such as N-(4-chloro-2-fluorophenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzamide (21) and N-(4-bromo-2-fluorophenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzamide (22) (). Fluorine’s electronegativity may improve metabolic stability compared to bulkier halogens like bromine .

N-Substituent Variations

- Heterocyclic Moieties: The target’s 1-methylpyrrole and thiophen-2-ylmethyl groups differ from 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl) substituents in . Dihydroisoquinolin groups may enhance lipophilicity, whereas pyrrole and thiophene could improve π-π stacking in target binding .

Spectral Data Comparison

Biological Activity

3,4-Difluoro-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzamide, identified by its CAS number 1049364-88-6, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for the compound is , with a molecular weight of 349.4 g/mol. The structural components include a difluorobenzamide core, a pyrrole moiety, and a thiophene substituent, which are critical for its biological activity.

Biological Activity Overview

Recent studies have demonstrated that compounds similar to 3,4-difluoro-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzamide exhibit various biological activities, including antibacterial and antitubercular properties.

Antibacterial Activity

Research has shown that certain pyrrole derivatives possess significant antibacterial effects. For instance, compounds designed based on similar structures have been evaluated for their activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values reported for related compounds range from 0.8 to 100 µg/mL, indicating promising antibacterial potential .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 5k | 0.8 | Antitubercular |

| 5f | 1.0 | Antibacterial |

| 5i | 5.0 | Antibacterial |

The mechanism by which these compounds exert their antibacterial effects often involves inhibition of key enzymes such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (ENR). Molecular docking studies suggest that these compounds bind effectively to the active sites of these enzymes, disrupting essential metabolic pathways in bacteria .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Pyrrole Derivatives as MmpL3 Inhibitors : A study focused on designing pyrrole derivatives as inhibitors of the MmpL3 protein in Mycobacterium tuberculosis. Compounds with similar structural motifs showed promising inhibitory activity against MmpL3, which is crucial for the pathogen's survival .

- Evaluation of Antitubercular Activity : Another study synthesized a series of pyrrole-based benzohydrazides and assessed their antitubercular efficacy. The results indicated that some derivatives exhibited higher potency than standard treatments, with MIC values significantly lower than those of existing drugs .

- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between these compounds and target proteins. For example, binding affinities were determined through docking simulations, revealing strong interactions with enzyme active sites critical for bacterial growth and survival .

Safety and Toxicity Profile

While the biological activities are promising, it is essential to evaluate the safety profile of these compounds. Preliminary studies on cytotoxicity against mammalian cell lines indicated moderate toxicity levels compared to standard treatments like isoniazid (INH) . Further research is necessary to assess long-term effects and therapeutic indices.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 3,4-difluoro-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzamide?

Methodological Answer: The synthesis typically involves multi-step protocols, including amide bond formation and alkylation. Key parameters include:

- Solvent selection : Polar aprotic solvents like DMF or acetonitrile are preferred for nucleophilic substitutions (e.g., alkylation of amines) .

- Catalysts : Base catalysts like K₂CO₃ facilitate deprotonation in alkylation steps .

- Temperature : Room temperature for alkylation; elevated temperatures (~60–80°C) may be required for amide coupling .

- Monitoring : Thin-layer chromatography (TLC) or HPLC is used to track reaction progress .

Example Protocol:

React 3,4-difluorobenzoic acid with SOCl₂ to form the acid chloride.

Perform a double alkylation of the intermediate amine (e.g., using 1-methyl-1H-pyrrol-2-ylmethyl and thiophen-2-ylmethyl bromides).

Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of fluorine atoms and substituent orientation. Aromatic protons in thiophene (~6.5–7.5 ppm) and pyrrole (~5.5–6.5 ppm) are diagnostic .

- X-ray Crystallography : Resolves stereochemical ambiguities; SHELXL (for refinement) and ORTEP-3 (for visualization) are standard tools .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., disorder in substituents) be resolved during structural refinement?

Methodological Answer:

- Disorder Modeling : Use SHELXL’s PART and SUMP instructions to model disordered atoms (e.g., flexible thiophene/pyrrole groups) .

- Validation Tools : Check for geometric outliers (e.g., bond lengths/angles) using PLATON/ADDSYM .

- Data Collection : High-resolution (<1.0 Å) datasets reduce ambiguity; low-temperature (173 K) measurements minimize thermal motion .

Q. How do solvent and electronic effects influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

- Solvent Effects : Polar aprotic solvents stabilize transition states in SN2 reactions (e.g., DMF enhances nucleophilicity of amines) .

- Electronic Effects : Fluorine atoms on the benzamide ring withdraw electron density, reducing electrophilicity at the carbonyl carbon. This necessitates stronger bases (e.g., NaH) for deprotonation in subsequent alkylation steps .

- Kinetic Studies : Use in situ IR or ¹⁹F NMR to monitor reaction rates under varying conditions .

Q. How can conflicting biological activity data (e.g., SAR studies) be reconciled?

Methodological Answer:

- Dose-Response Curves : Perform assays (e.g., enzyme inhibition) at multiple concentrations to identify non-linear effects .

- Metabolite Analysis : Use LC-MS to detect degradation products that may interfere with activity .

- Computational Modeling : DFT calculations (e.g., docking studies) predict binding modes to targets, explaining substituent-dependent activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.